2,6-Diiodo-4-nitro-m-toluidine

Catalog No.
S12404244
CAS No.
5400-77-1
M.F
C7H6I2N2O2
M. Wt
403.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diiodo-4-nitro-m-toluidine

CAS Number

5400-77-1

Product Name

2,6-Diiodo-4-nitro-m-toluidine

IUPAC Name

2,6-diiodo-3-methyl-4-nitroaniline

Molecular Formula

C7H6I2N2O2

Molecular Weight

403.94 g/mol

InChI

InChI=1S/C7H6I2N2O2/c1-3-5(11(12)13)2-4(8)7(10)6(3)9/h2H,10H2,1H3

InChI Key

PVERXMYYYHZCHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])I)N)I

2,6-Diiodo-4-nitro-m-toluidine is an organic compound characterized by the presence of iodine and nitro functional groups attached to a toluidine backbone. Its chemical formula is C₇H₈I₂N₂O₂, indicating that it contains two iodine atoms, one nitro group, and a methyl group on the aromatic ring. This compound is a derivative of m-toluidine, which itself is an aniline derivative with a methyl group at the meta position relative to the amino group.

The structure of 2,6-diiodo-4-nitro-m-toluidine features a benzene ring substituted at the 2 and 6 positions with iodine atoms and at the 4 position with a nitro group. The presence of these substituents can significantly influence the compound's chemical properties, reactivity, and biological activity.

Typical of aromatic compounds. Common reactions include:

  • Electrophilic Substitution: The iodine and nitro groups can direct further electrophilic substitutions on the aromatic ring.
  • Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions under certain conditions.
  • Reduction Reactions: The nitro group may be reduced to an amine, potentially yielding 2,6-diiodo-m-toluidine.

An example reaction is the iodination of 4-nitro-m-toluidine to form 2,6-diiodo-4-nitro-m-toluidine using iodinating agents like N-iodosuccinimide in acetic acid as a solvent.

The biological activity of 2,6-diiodo-4-nitro-m-toluidine has been explored in various studies. Compounds containing iodine and nitro groups are often investigated for their potential antimicrobial and anticancer activities.

Research indicates that similar compounds may exhibit cytotoxic effects against cancer cell lines due to their ability to interfere with cellular processes. Additionally, some studies suggest that compounds with iodo and nitro substituents may possess significant antioxidant properties .

The synthesis of 2,6-diiodo-4-nitro-m-toluidine typically involves:

  • Iodination of 4-Nitro-m-Toluidine: This method employs N-iodosuccinimide as an iodinating agent. The reaction occurs in acetic acid at room temperature, providing high yields of the desired product.
  • Alternative Synthetic Routes: Other methods may involve the use of different iodinating agents or solvents to optimize yield and purity. Industrial production may utilize continuous flow reactors for enhanced efficiency.

2,6-Diiodo-4-nitro-m-toluidine finds applications in:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Dyes and Pigments: Due to its chromophoric properties, it may be used in dye formulations.
  • Research: Utilized in studies exploring the properties of iodine-containing compounds and their biological effects.

Interaction studies involving 2,6-diiodo-4-nitro-m-toluidine often focus on its reactivity with biological molecules. Investigations into how this compound interacts with proteins or nucleic acids can provide insights into its potential therapeutic effects or toxicological profiles.

Some studies have indicated that similar compounds can form complexes with metal ions or interact with cellular receptors, influencing biological pathways .

Several compounds share structural similarities with 2,6-diiodo-4-nitro-m-toluidine. A comparison highlights its unique characteristics:

Compound NameStructure FeaturesUnique Aspects
2,6-Dibromo-4-nitroanilineSimilar structure but contains bromine instead of iodineDifferent halogen properties affecting reactivity
2,6-Dichloro-4-nitroanilineContains chlorine atomsChlorinated derivatives often have different solubility
4-Nitro-m-toluidineLacks halogen substitutionsServes as a precursor for synthesizing halogenated derivatives
3-Iodo-4-nitrotolueneIodine at different positionVariation in position affects electronic properties

The uniqueness of 2,6-diiodo-4-nitro-m-toluidine lies in its specific arrangement of iodine and nitro groups which significantly influences its chemical behavior and potential applications compared to other similar compounds.

Early Methodological Limitations in Aromatic Halogenation-Nitration Sequences

Initial attempts to synthesize 2,6-diiodo-4-nitro-m-toluidine faced substantial hurdles due to the incompatibility of halogenation and nitration conditions. Early methods relied on sequential electrophilic substitutions, but the electron-withdrawing nature of the nitro group (-NO₂) deactivated the aromatic ring, hindering subsequent iodination. Traditional iodination required Lewis acid catalysts like aluminum iodide (AlI₃) to polarize iodine (I₂) into a reactive electrophile (I⁺). However, these harsh conditions often led to over-iodination or decomposition of the nitro group.

Nitration posed additional challenges, as conventional nitrating agents—a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)—generated highly reactive nitronium ions (NO₂⁺) that competed with iodination intermediates. For example, premature nitration before iodination resulted in undesired regioisomers due to the directing effects of the methyl (-CH₃) and amino (-NH₂) groups on the toluidine backbone. Early synthetic routes reported yields below 40%, with poor selectivity for the 2,6-diiodo-4-nitro substitution pattern.

A critical limitation was the lack of orthogonal protecting groups for the amino (-NH₂) functionality. The amino group’s susceptibility to oxidation under nitration conditions necessitated protective strategies, such as acetylation, which introduced additional steps and reduced overall efficiency. Furthermore, competing side reactions, including the formation of N-iodo byproducts, further complicated purification.

Key Challenges in Early Synthesis:

ChallengeImpact on Synthesis
Nitro group deactivationReduced reactivity for subsequent iodination
Competing nitrationFormation of regioisomers
Amino group oxidationNeed for protective intermediates
Harsh Lewis acid conditionsDecomposition of sensitive functional groups

Milestones in Regioselective Diiodination of Nitro-Substituted Toluidines

The development of regioselective iodination methodologies marked a turning point in synthesizing 2,6-diiodo-4-nitro-m-toluidine. A breakthrough came with the introduction of 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate (DBDABCODCI) as a mild iodinating reagent. This reagent generated iodonium ions (I⁺) under ambient conditions, enabling precise substitution at the ortho positions relative to the amino group without requiring strong Lewis acids. For example, reacting 4-nitro-m-toluidine with DBDABCODCI in solvent-free conditions yielded 2,6-diiodo-4-nitro-m-toluidine with 85% regioselectivity and 92% purity.

Another advancement involved optimizing the nitration-iodination sequence. Pre-nitration of m-toluidine using fuming nitric acid at 0–5°C produced 4-nitro-m-toluidine, which underwent iodination more efficiently due to the nitro group’s meta-directing effect. The methyl group’s electron-donating inductive effect (+I) further enhanced iodination at the ortho positions, achieving the desired 2,6-diiodo configuration.

Modern catalytic systems, such as palladium-assisted iodination, have further improved yields. For instance, palladium(II) acetate [Pd(OAc)₂] catalyzed the insertion of iodine into pre-nitrated toluidine derivatives, achieving 95% conversion at 80°C. These methods minimized side reactions and allowed scalable production.

Comparative Analysis of Iodination Methods:

MethodConditionsYieldRegioselectivity
Traditional AlI₃ catalysisHigh temperature, Lewis acid40%Low
DBDABCODCI reagentSolvent-free, ambient92%High (2,6-diiodo)
Palladium catalysis80°C, mild base95%High

The integration of spectroscopic techniques, such as NMR and X-ray crystallography, has also refined synthetic protocols. These tools enabled real-time monitoring of iodination progress and confirmed the regiochemical outcome, ensuring reproducibility.

The synthesis of 2,6-diiodo-4-nitro-m-toluidine represents a significant challenge in aromatic functionalization chemistry, requiring precise control over regioselectivity and reaction conditions [4] [6]. The optimization of nitration-iodination sequences for m-toluidine derivatives has been extensively studied to achieve high yields and selectivity in the preparation of this valuable compound [13] [17].

Sequential Nitration Approaches

The nitration of m-toluidine typically serves as the initial step in the synthetic pathway toward 2,6-diiodo-4-nitro-m-toluidine [13]. Traditional nitration employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) [24]. This reactive species attacks the aromatic ring at positions activated by the electron-donating amino and methyl groups [13] [21].

Research findings indicate that the regioselectivity of nitration in m-toluidine is significantly influenced by the electronic effects of the amino and methyl substituents [13] [24]. The amino group exhibits a strong ortho/para-directing effect through resonance stabilization, while the methyl group provides a weaker but similar directing influence [9] [13]. The combined effect of these substituents results in preferential nitration at the 4-position (para to the amino group) [13].

Optimization studies have revealed that temperature control is crucial during the nitration step [21] [24]. At lower temperatures (-5°C to 0°C), the reaction proceeds with enhanced para-selectivity, minimizing the formation of ortho-nitrated byproducts [13] [21]. The reaction time must also be carefully monitored to prevent multiple nitration events, which would complicate subsequent iodination steps [24].

Iodination Methodologies

Following nitration, the iodination step introduces iodine atoms at the 2- and 6-positions of the 4-nitro-m-toluidine intermediate [17] [31]. Several iodination methodologies have been developed and optimized for this transformation:

  • Molecular Iodine with Oxidants: The use of molecular iodine (I₂) in combination with oxidants such as hydrogen peroxide or nitric acid has proven effective for the iodination of nitroaromatic compounds [17] [31]. This approach typically requires acidic conditions, with acetic acid serving as a common solvent medium [31] [35].

  • N-Iodosuccinimide (NIS) Systems: NIS provides a milder alternative for iodination, offering improved selectivity and reduced formation of side products [4] [5]. The reaction proceeds through the generation of electrophilic iodine species that selectively target the activated positions ortho to the amino group [4] [17].

  • Iodine Monochloride (ICl) Methods: ICl serves as a potent iodinating agent for electron-rich aromatic systems [17]. The enhanced electrophilicity of iodine in ICl facilitates the iodination process, particularly in deactivated systems containing nitro groups [17] [35].

Table 1: Optimization Parameters for Nitration-Iodination Sequence in m-Toluidine Derivatives

ParameterNitration ConditionsIodination ConditionsEffect on Yield and Selectivity
Temperature-5°C to 0°C20-25°CHigher selectivity at lower temperatures for nitration; moderate temperatures optimal for iodination [13] [21]
Acid CatalystH₂SO₄/HNO₃ (3:1)Acetic acidStronger acids enhance nitration rate; milder acids improve iodination selectivity [21] [24]
Reaction Time1-2 hours3-5 hoursShorter times minimize polynitration; longer times ensure complete iodination [17] [31]
Oxidant-H₂O₂ or HNO₃Oxidants regenerate electrophilic iodine species, improving conversion [17] [31]
Protecting GroupsAcetylation-Amino protection reduces multiple nitration and improves regioselectivity [25]

The optimization of the nitration-iodination sequence has led to significant improvements in the overall yield of 2,6-diiodo-4-nitro-m-toluidine [17] [31]. By carefully controlling reaction parameters and employing protective group strategies when necessary, researchers have achieved yields exceeding 80% for the complete transformation [17] [31].

Catalytic Systems for Simultaneous Nitro Group Introduction and Iodine Substitution

The development of catalytic systems that enable simultaneous introduction of nitro groups and iodine atoms represents an innovative approach to synthesizing 2,6-diiodo-4-nitro-m-toluidine with enhanced efficiency [4] [10]. These systems offer advantages in terms of reduced reaction steps, improved atom economy, and potentially higher overall yields [10] [14].

Metal-Based Catalytic Systems

Transition metal catalysts have demonstrated remarkable efficacy in facilitating both nitration and iodination processes [10] [34]. Palladium and copper complexes, in particular, have been extensively studied for their ability to activate aromatic C-H bonds and direct functionalization with high regioselectivity [6] [34].

Copper-based catalytic systems have shown promise for the iodination of aromatic compounds using molecular iodine as the iodine source [34]. The catalytic cycle typically involves coordination of the substrate to the copper center through the amino group, followed by C-H activation and subsequent iodination [34]. The presence of oxidants such as peroxides or oxygen is often necessary to regenerate the active catalyst and maintain catalytic turnover [10] [34].

Research by Chatani and colleagues demonstrated that cobalt catalysts with appropriate directing groups can effectively promote C-H iodination using molecular iodine under mild conditions [34]. This approach could potentially be adapted for the synthesis of 2,6-diiodo-4-nitro-m-toluidine by incorporating nitro group introduction into the catalytic cycle [10] [34].

Metal-Free Catalytic Approaches

Metal-free catalytic systems offer environmentally friendly alternatives for the synthesis of 2,6-diiodo-4-nitro-m-toluidine [4] [5]. These approaches often utilize organic catalysts or reagent combinations that generate reactive intermediates capable of introducing both nitro and iodine functionalities [5] [12].

One promising strategy involves the use of hypervalent iodine reagents as catalysts for both nitration and iodination processes [14]. These compounds can generate electrophilic nitronium and iodonium species in situ, enabling selective functionalization of the aromatic ring [14]. The regioselectivity can be controlled through careful selection of the hypervalent iodine reagent and reaction conditions [14].

N-iodosuccinimide (NIS) in combination with nitric acid has been reported as an effective system for the nitration and iodination of aromatic compounds [4] [5]. This approach proceeds through the generation of electrophilic iodine and nitronium species that selectively target the activated positions in m-toluidine derivatives [4] [5].

Table 2: Catalytic Systems for Simultaneous Nitro Group Introduction and Iodine Substitution

Catalytic SystemIodine SourceNitro SourceReaction ConditionsSelectivity Profile
Cu(OAc)₂/PhenanthrolineI₂HNO₃DMF, 80°C, 12hPreferential ortho-iodination to amino group [10] [34]
Co(OAc)₂/OxazolineI₂NaNO₂THF, 25°C, 24hDirected ortho-functionalization [34]
NIS/HNO₃NISHNO₃AcOH, 50°C, 6hHigh para-selectivity for nitration, ortho for iodination [4] [5]
I₂/AgNO₃I₂AgNO₃DMSO, 100°C, 3hControlled by N-I coordination [14]
Hypervalent IodinePhI(OAc)₂NaNO₂DMSO, 25°C, 24hTunable based on solvent and temperature [14]

The development of these catalytic systems has significantly advanced the synthetic accessibility of 2,6-diiodo-4-nitro-m-toluidine [10] [14]. By enabling simultaneous introduction of nitro and iodine functionalities, these approaches reduce the number of synthetic steps and potentially minimize the formation of undesired byproducts [10] [14].

Solvent-Mediated Control of Para vs. Meta Functionalization Patterns

The choice of solvent plays a crucial role in determining the regioselectivity of functionalization reactions in m-toluidine derivatives [13] [27]. Solvent effects can significantly influence the electronic distribution within the aromatic system, the stability of reaction intermediates, and the accessibility of different positions for electrophilic attack [27] [33].

Solvent Polarity Effects

The polarity of the reaction medium has been demonstrated to exert a profound influence on the regioselectivity of both nitration and iodination processes [27] [33]. Polar solvents tend to stabilize charged intermediates, thereby affecting the relative rates of functionalization at different positions of the aromatic ring [27] [33].

In the context of m-toluidine nitration, highly polar solvents such as nitromethane or sulfuric acid favor the formation of 4-nitro derivatives (para to the amino group) [13] [33]. This selectivity arises from the enhanced stabilization of the positively charged Wheland intermediate formed during electrophilic attack at the para position [13] [33]. In contrast, less polar solvents may increase the proportion of meta-nitrated products relative to the amino group (but para to the methyl group) [13] [27].

For iodination reactions, the solvent effect on regioselectivity is equally significant [17] [27]. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been found to promote ortho-iodination relative to the amino group, facilitating the formation of 2,6-diiodo derivatives [17] [37]. This selectivity pattern is attributed to the ability of these solvents to stabilize the transition states leading to ortho-functionalization [27] [37].

Hydrogen Bonding and Coordination Effects

Solvents capable of hydrogen bonding or coordination interactions with the substrate can dramatically alter the functionalization pattern in m-toluidine derivatives [27] [37]. These interactions can effectively block certain positions or activate others, thereby directing the incoming electrophiles to specific sites [27] [33].

Research has shown that protic solvents such as water, alcohols, or acetic acid can form hydrogen bonds with the amino group of m-toluidine [27] [37]. This interaction reduces the electron-donating ability of the amino group, thereby diminishing its ortho/para-directing effect [27]. As a result, the methyl group's directing influence becomes more prominent, leading to increased functionalization at positions that are ortho or para to the methyl group [13] [27].

Coordinating solvents like tetrahydrofuran (THF) or dioxane can interact with electrophilic reagents, modulating their reactivity and selectivity [22] [27]. These interactions can be exploited to control the regioselectivity of both nitration and iodination processes in the synthesis of 2,6-diiodo-4-nitro-m-toluidine [22] [27].

Table 3: Solvent Effects on Functionalization Patterns in m-Toluidine Derivatives

Solvent TypeExamplesEffect on NitrationEffect on IodinationOverall Impact on 2,6-Diiodo-4-nitro-m-toluidine Synthesis
Polar ProticWater, Methanol, Acetic AcidFavors 4-nitration (60-75%)Moderate ortho-selectivity (40-60%)Requires sequential optimization for high yields [13] [27]
Polar AproticDMF, DMSO, AcetonitrileHigh 4-nitration selectivity (80-95%)Excellent ortho-selectivity (70-90%)Optimal for achieving desired regioselectivity [22] [37]
Non-polarToluene, HexanePoor selectivity, low conversionLow reactivity, poor selectivityGenerally unsuitable without additives [27] [33]
HalogenatedDichloromethane, ChloroformModerate 4-nitration (50-70%)Good ortho-selectivity (60-80%)Viable alternatives with appropriate catalysts [22] [33]
EtherealTHF, DioxaneVariable selectivity based on temperatureEnhanced ortho-selectivity with additivesUseful with specific catalyst systems [22] [27]

The strategic selection of solvents for each step in the synthesis of 2,6-diiodo-4-nitro-m-toluidine can significantly enhance the overall efficiency of the process [22] [37]. For optimal results, polar aprotic solvents are generally preferred for both nitration and iodination steps, with fine-tuning of other reaction parameters to maximize regioselectivity [27] [37].

Recent studies have demonstrated that solvent mixtures can offer superior control over functionalization patterns compared to single solvents [22] [33]. For example, a mixture of acetic acid and sulfuric acid provides excellent selectivity for 4-nitration of m-toluidine, while a combination of DMF and acetic acid enhances ortho-iodination selectivity [13] [22]. These synergistic solvent effects represent a promising approach for further optimization of the synthetic route to 2,6-diiodo-4-nitro-m-toluidine [22] [33].

Electrophilic Aromatic Substitution Dynamics in Polyhalogenated Nitroarenes

Electrophilic aromatic substitution is the pivotal step in the formation of 2,6-diiodo-4-nitro-m-toluidine. Kinetic investigations with substituted anilines show that electron-withdrawing nitro groups slow the reaction and raise the activation barrier, whereas electron-donating methyl groups have the opposite effect. The data in Table 1 quantify these trends and illustrate why introduction of two iodine atoms into the meta positions of a nitro-substituted methyl aniline requires either a highly reactive iodinating reagent or catalytic activation of the iodinating species.

SubstrateFirst-order rate constant at 301 K (10⁻³ s⁻¹)Activation energy (kJ mol⁻¹)Activation enthalpy (kJ mol⁻¹)Activation entropy (J mol⁻¹ K⁻¹)Reference
m-Toluidine19.1919.1416.64−219 [1]
Aniline18.4225.5223.02−198 [1]
p-Bromoaniline15.3531.9129.41−179 [1]
m-Nitroaniline13.4335.1032.60−168 [1]
p-Nitroaniline12.2847.8645.36−127 [1]

A Hammett ρ value of –0.35 confirms that electron-donating groups accelerate iodination, whereas electron-withdrawing nitro groups retard it, consistent with the observed ordering of rate constants [1]. In polyhalogenated nitroarenes such as 2,6-diiodo-4-nitro-m-toluidine, the first iodination markedly deactivates the ring toward further substitution. Nevertheless, rapid diiodination can be achieved with powerful iodinating systems. Using N-iodosuccinimide in anhydrous acetonitrile containing a trace of water and catalytic sulfated polyborate, 4-nitro-m-toluidine furnishes the diiodinated product in ninety-two percent yield within fifteen minutes at twenty-five to thirty degrees Celsius, highlighting the efficiency of properly tuned electrophilic aromatic substitution even on a heavily deactivated ring [2].

Role of Lewis Acid Catalysts in Directing Iodine Incorporation

Lewis acids enhance iodine incorporation by polarising the iodinating reagent and stabilising the arenium-ion transition state. Table 2 compares representative systems that have been applied successfully to nitro-substituted anilines.

Lewis acid systemIodinating agentSolvent / mediumTemperature (°C)Time (h)Isolated yield of mono- or diiodide (%)Reference
Silver(I) trifluoromethanesulfonimideN-iodosuccinimide1-butyl-3-methyl-imidazolium bis(trifluoromethanesulfonyl)imide2522-iodo-4-nitroaniline, 73 [3]
Iron(III) tris(pentane-2,4-dionate)Molecular iodine with tert-butyl hydroperoxideIonic liquid as above2522-iodo-4-nitroaniline, 73 [4]
Zinc chloride (stoichiometric)Iodine monochlorideGlacial acetic acid10022,6-diiodo-4-nitro-m-toluidine analogue, 56–64 [5]
Sulfated polyborate (heterogeneous)N-iodosuccinimideAnhydrous acetonitrile / water (1% v/v)25–300.252,6-diiodo-4-nitro-m-toluidine, 92 [2]

Silver(I) trifluoromethanesulfonimide and iron(III) complexes act by coordinating to the carbonyl oxygen atoms of N-iodosuccinimide, generating an electrophile with significantly greater iodine character than the parent reagent [3] [4]. The gain in reactivity eliminates the need for elevated temperatures, an important practical advantage when polyiodinating deactivated nitroarenes.

Heterogeneous sulfated polyborate provides a complementary strategy: its Brønsted–Lewis dual acidity activates N-iodosuccinimide and simultaneously sequesters succinimide, driving the reaction toward diiodination in exceptionally short times [2]. By contrast, stoichiometric zinc chloride in glacial acetic acid requires heating to one hundred degrees Celsius, yet still delivers lower yields, underscoring the superiority of catalytically generated iodonium ions [5].

Nitro Group Electronic Effects on Iodonium Ion Reactivity

The nitro group withdraws electron density through both resonance and induction, diminishing the nucleophilicity of the aromatic π-system and raising the activation energy of electrophilic aromatic substitution (Table 1). Density functional theory calculations and crystallographic studies of hypervalent iodine complexes reveal that the nitro group can also form reversible semicoordinate interactions with iodine or transition-metal centres, stabilising iodonium intermediates through oxygen–iodine contacts in the range 2.5–2.8 Å [6] [7]. These O···I interactions lower the energy of the cationic transition state, partially compensating for the electron-withdrawing effect of the nitro group.

In the specific case of 2,6-diiodo-4-nitro-m-toluidine, the meta-directing nitro group and the ortho-, para-directing methyl group compete. Computational modelling and empirical product distributions show that once the first iodine is installed at C-2, the resulting steric congestion and nitro-directed deactivation channel the second iodination to C-6, yielding the observed 2,6-diiodo pattern [8] [9]. The moderate reaction constant magnitude (ρ = –0.35) indicates that polar effects, while significant, are less dominant than steric and hypervalent iodine stabilisation in determining the final substitution pattern [1].

Recent kinetic voltammetry on nitroaniline regio-isomers confirms that initial electron transfer from the aromatic ring to the iodonium electrophile is the rate-limiting step and that reduction potentials correlate with the logarithm of the iodination rate constants, further validating the dual electronic-steric control exerted by the nitro group [10].

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

403.85187 g/mol

Monoisotopic Mass

403.85187 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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